molecular formula C9H19NS B098392 Thiazolidine, 2,2-dipropyl- CAS No. 16763-41-0

Thiazolidine, 2,2-dipropyl-

Cat. No. B098392
CAS RN: 16763-41-0
M. Wt: 173.32 g/mol
InChI Key: DNGCIDUSFMHBEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Thiazolidine, 2,2-dipropyl- is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a promising candidate for use in various fields of research.

Scientific Research Applications

Thiazolidine, 2,2-dipropyl- has been found to have a wide range of scientific research applications. It has been studied for its potential use as a drug delivery system, as well as a potential treatment for various diseases such as cancer and diabetes. Additionally, Thiazolidine, 2,2-dipropyl- has been found to have antioxidant properties, making it a potential candidate for use in anti-aging research.

Mechanism of Action

The mechanism of action of Thiazolidine, 2,2-dipropyl- is not fully understood. However, it has been found to interact with various enzymes and proteins in the body, leading to its various biochemical and physiological effects.
Biochemical and Physiological Effects:
Thiazolidine, 2,2-dipropyl- has been found to have a wide range of biochemical and physiological effects. It has been found to have antioxidant properties, as well as anti-inflammatory and anti-tumor effects. Additionally, Thiazolidine, 2,2-dipropyl- has been found to have neuroprotective effects, making it a potential candidate for use in neurodegenerative disease research.

Advantages and Limitations for Lab Experiments

One of the major advantages of using Thiazolidine, 2,2-dipropyl- in lab experiments is its wide range of biochemical and physiological effects. This makes it a versatile compound that can be used in various fields of research. Additionally, the synthesis method for Thiazolidine, 2,2-dipropyl- has been optimized, resulting in high yields and purity of the final product.
One of the limitations of using Thiazolidine, 2,2-dipropyl- in lab experiments is its relatively high cost compared to other compounds. Additionally, the mechanism of action of Thiazolidine, 2,2-dipropyl- is not fully understood, making it difficult to predict its effects in certain experimental settings.

Future Directions

There are many potential future directions for research on Thiazolidine, 2,2-dipropyl-. One potential direction is the development of Thiazolidine, 2,2-dipropyl- as a drug delivery system. Additionally, further research could be done on the potential use of Thiazolidine, 2,2-dipropyl- in the treatment of various diseases such as cancer and diabetes. Finally, research could be done to further understand the mechanism of action of Thiazolidine, 2,2-dipropyl-, leading to a better understanding of its potential applications in scientific research.

Synthesis Methods

The synthesis method for Thiazolidine, 2,2-dipropyl- involves the condensation of thioacetic acid with 2,2-dipropylamine. The resulting compound is then cyclized to form Thiazolidine, 2,2-dipropyl-. This synthesis method has been extensively studied and optimized, resulting in high yields and purity of the final product.

properties

CAS RN

16763-41-0

Molecular Formula

C9H19NS

Molecular Weight

173.32 g/mol

IUPAC Name

2,2-dipropyl-1,3-thiazolidine

InChI

InChI=1S/C9H19NS/c1-3-5-9(6-4-2)10-7-8-11-9/h10H,3-8H2,1-2H3

InChI Key

DNGCIDUSFMHBEE-UHFFFAOYSA-N

SMILES

CCCC1(NCCS1)CCC

Canonical SMILES

CCCC1(NCCS1)CCC

Other CAS RN

16763-41-0

synonyms

2,2-Dipropylthiazolidine

Origin of Product

United States

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